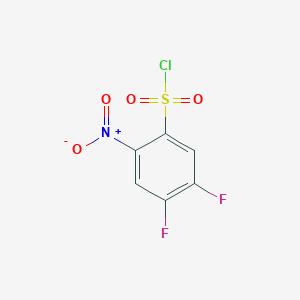

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride

Übersicht

Beschreibung

The compound "4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride" is a chemical species that is related to various nitrobenzene sulfonyl chlorides and their derivatives. These compounds are of interest due to their potential applications in organic synthesis, as well as their reactivity and physical properties. The papers provided discuss several related compounds, such as 4-nitrobenzene sulfonyl chloride and 2-nitrobenzenesulfonyl chloride, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitrobenzene sulfonyl chlorides with various reagents. For instance, the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride involves reacting with amino acid esters and amines, resulting in high yields of the desired products . This suggests that similar methods could be applied to synthesize derivatives of this compound.

Molecular Structure Analysis

The molecular structure of 4-nitrobenzene sulfonyl chloride has been studied using gas-phase electron diffraction and quantum chemical methods, revealing details such as bond lengths, bond angles, and torsion angles . These findings provide a basis for understanding the molecular geometry and electronic structure of this compound, which likely shares similar structural features due to the presence of the nitrobenzene sulfonyl moiety.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzene sulfonyl chlorides are diverse. For example, 2-nitrobenzenesulfonyl chloride can generate a peroxysulfur intermediate in situ, which can oxidize sulfoxides to sulfones under mild conditions . Additionally, the reactivity of radical anions of nitrobenzene derivatives in ionic liquids has been demonstrated, suggesting that the environment can significantly influence the reactivity of these compounds . These studies indicate that this compound may also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene sulfonyl chlorides are influenced by their molecular structure. For instance, the temperature dependence of the 35Cl NQR frequency and spin-lattice relaxation time in 4-nitrobenzene sulphonyl chloride indicates the existence of different crystalline phases and provides insights into molecular motions within the crystal lattice . Such studies can be extrapolated to understand the behavior of this compound under various conditions.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Quantum Chemical Study

A comprehensive study involving gas-phase electron diffraction and quantum chemical methods explored the structure of the related 4-nitrobenzene sulfonyl chloride molecule. The research detailed the conformer present in the gas phase and obtained experimental values for various structural parameters, highlighting the molecule's potential for further chemical and physical investigations (Petrov et al., 2009).

PET Tracer Precursor Synthesis

A novel sulfonamide derivative, intended as a precursor for positron emission tomography (PET) tracer synthesis, was synthesized using 4-nitrobenzenesulfonyl guanidine. This synthesis underscores the compound's relevance in developing diagnostic tools for medical imaging (Gebhardt & Saluz, 2012).

Pro-apoptotic Effects in Cancer Therapy

New sulfonamide derivatives, including those with the 4-nitrobenzene sulfonamide moiety, were synthesized and shown to activate pro-apoptotic genes through p38/ERK phosphorylation in cancer cells. This indicates a promising direction for cancer therapy research (Cumaoğlu et al., 2015).

Agricultural and Pharmaceutical Intermediates

The synthesis of high-purity 1-chloro-2,6-difluorobenzene demonstrates the use of sulfonyl chloride to direct fluorine substitution, facilitating the production of valuable intermediates for agricultural and pharmaceutical applications (Moore, 2003).

Computational Study of Sulfonamide Molecules

A detailed computational study on a newly synthesized sulfonamide molecule derived from 4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride provided insights into its structural, electronic, and interactive properties, paving the way for further chemical analysis and potential applications (Murthy et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5-difluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-4(9)3(8)1-5(6)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJVLADEKWZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

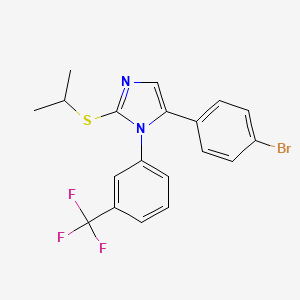

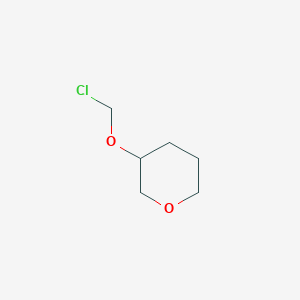

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)